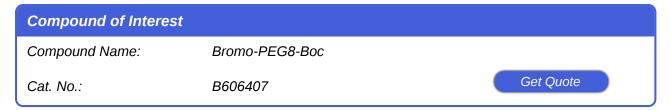


## In-Depth Technical Guide: Bromo-PEG8-Boc

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bromo-PEG8-Boc**, a heterobifunctional linker integral to the advancement of targeted protein degradation and other bioconjugation applications.

#### **Core Properties of Bromo-PEG8-Boc**

**Bromo-PEG8-Boc** is a polyethylene glycol (PEG)-based molecule functionalized with a bromo group at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The eight PEG units enhance solubility and provide a flexible spacer arm.

Property	Value	Source
Molecular Weight	561.50 g/mol	[1][2]
Alternate Molecular Weight	576.52 g/mol	[3]
Chemical Formula	C23H45BrO10 or C23H46BrNO10	[1][3]
CAS Number	1623792-00-6	[1][2]
Appearance	Liquid	[1]
Color	Colorless to light yellow	[1]



Note on Molecular Weight Discrepancy: The slight variation in reported molecular weights may be attributed to different isotopic compositions or the inclusion of counter-ions in theoretical calculations. Researchers should refer to the batch-specific data provided by the supplier.

### **Application in PROTAC Synthesis**

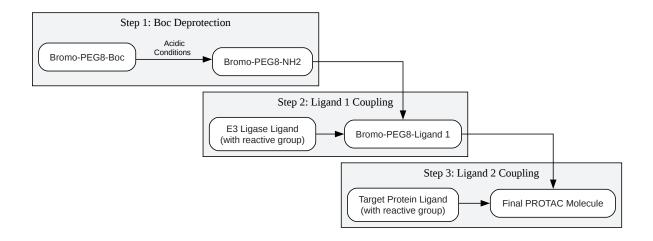
**Bromo-PEG8-Boc** is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4][5] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule consists of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1][4]

The bromo and Boc-protected amine functionalities of **Bromo-PEG8-Boc** allow for the sequential and controlled conjugation of the two ligands.

# Experimental Workflow: PROTAC Synthesis using Bromo-PEG8-Boc

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using **Bromo-PEG8-Boc**. This process involves the deprotection of the Boc group followed by the sequential coupling of the E3 ligase ligand and the target protein ligand.





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A generalized workflow for PROTAC synthesis.

#### **Experimental Protocol Considerations:**

While specific reaction conditions will vary depending on the nature of the ligands, a general protocol involves:

- Boc Deprotection: The Boc-protected amine of Bromo-PEG8-Boc is typically deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
- First Ligand Coupling: The resulting amino-PEG8-bromide is then reacted with the first ligand (either the E3 ligase ligand or the target protein ligand). This is often achieved via an amide bond formation if the ligand has a carboxylic acid group, or other suitable conjugation chemistries.
- Second Ligand Coupling: The remaining bromo group is then displaced by a nucleophilic group on the second ligand (e.g., a thiol or amine) to complete the synthesis of the PROTAC molecule.



Researchers should perform careful reaction optimization and purification at each step to ensure the final product's purity and integrity.

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